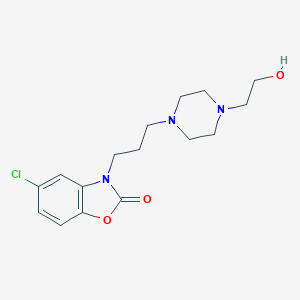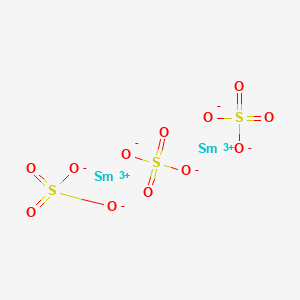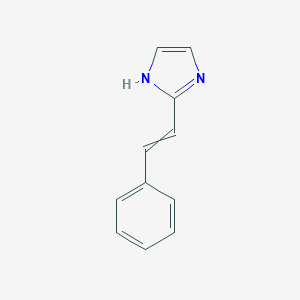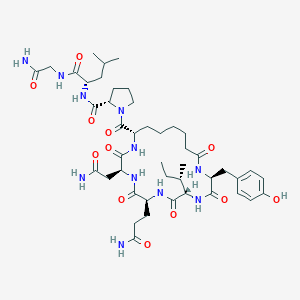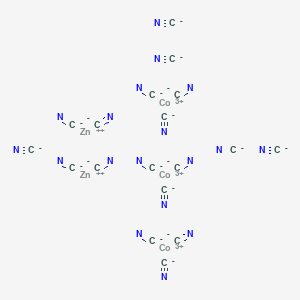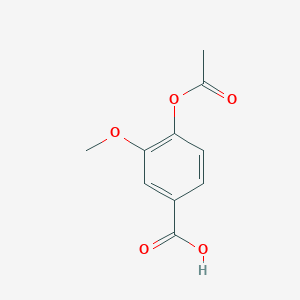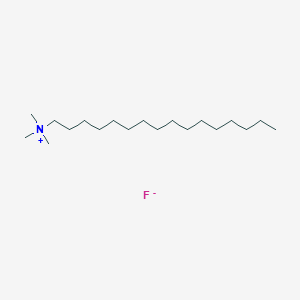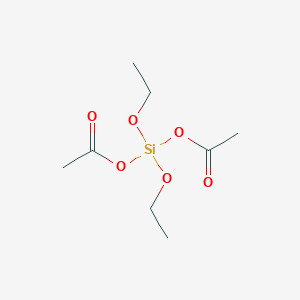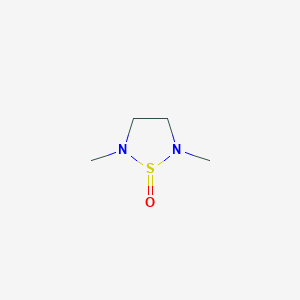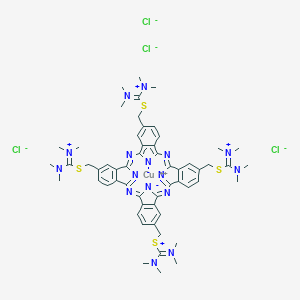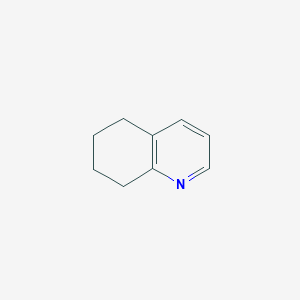
3-氨基-3-苯基-1-丙醇
概述
描述
3-Amino-3-phenyl-1-propanol is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as beta-Aminobenzenepropanol and 3-Hydroxy-1-phenylpropylamine .
Synthesis Analysis
The synthesis of 3-Amino-3-phenyl-1-propanol involves reductive amination with sodium cyanoborohydride in the presence of ammonium acetate . It can also undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base .Molecular Structure Analysis
The molecular structure of 3-Amino-3-phenyl-1-propanol consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The methyl group on the alpha carbon also makes this compound a member of the substituted amphetamine class .Chemical Reactions Analysis
3-Amino-3-phenyl-1-propanol can react with substituted salicylaldehydes to form tridentate chiral Schiff base ligands . In the presence of high oxygen concentration and iron, its stability can be significantly reduced .Physical And Chemical Properties Analysis
3-Amino-3-phenyl-1-propanol is a solid or liquid at room temperature . It has a molecular weight of 151.21 . It’s soluble in water and has a density of 0.982 g/mL at 20°C .科学研究应用
Synthesis of Tridentate Chiral Schiff Base Ligands
3-Amino-3-phenyl-1-propanol reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands . These ligands can form H-bonded chiral supramolecular metal-organic architectures .
Enhancement of Antimicrobial Activity
This compound can be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .
Preparation of Polyurethanes
3-Amino-3-phenyl-1-propanol is a key starting material in the preparation of polyurethanes . Polyurethanes are used in a wide variety of applications due to their versatility and durability.
Synthesis of Poly (propyl ether imine) Dendrimers
This compound is also used in the synthesis of poly (propyl ether imine) dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions.
Total Synthesis of (−)-Ephedradine A
3-Amino-3-phenyl-1-propanol is a key starting material in the total synthesis of (−)-ephedradine A . Ephedradine A is a naturally occurring alkaloid found in the plant genus Ephedra.
Enantioselective Synthesis of Dapoxetine
3-Amino-3-phenyl-1-propanol is used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine . Dapoxetine is a medication used to treat premature ejaculation.
作用机制
Target of Action
3-Amino-3-phenyl-1-propanol is a complex compound that interacts with various targets in the body. It is closely related to Phenylpropanolamine (PPA), a sympathomimetic agent . The primary targets of this compound are adrenergic receptors, which play a crucial role in the sympathetic nervous system .
Mode of Action
The compound acts as an indirect sympathomimetic . It induces the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This interaction results in various physiological changes, depending on the specific type of adrenergic receptor activated.
Pharmacokinetics
It’s known that the compound has a boiling point of 27323°C and a melting point of 68-69 °C . It’s slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability and pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-3-phenyl-1-propanol. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the presence of other substances in the body, such as other drugs or food, can affect the absorption and metabolism of the compound, thereby influencing its efficacy.
安全和危害
未来方向
属性
IUPAC Name |
3-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQXIQNPMQTBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932722 | |
| Record name | 3-Amino-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-phenyl-1-propanol | |
CAS RN |
14593-04-5 | |
| Record name | γ-Aminobenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14593-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-amino-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different approaches to synthesizing enantiomerically pure 3-Amino-3-phenyl-1-propanol?
A1: Researchers are exploring various methods to produce enantiomerically pure (R)- and (S)-3-Amino-3-phenyl-1-propanol. Two prominent approaches include:
Q2: What analytical methods are employed to assess the purity and composition of synthesized 3-Amino-3-phenyl-1-propanol?
A: Capillary electrophoresis has proven to be a valuable technique for determining the enantiomeric purity of 3-Amino-3-phenyl-1-propanol. This method can effectively separate and quantify (R)-dapoxetine, (3S)-3-(dimethylamino)-3-phenyl-1-propanol, (S)-3-amino-3-phenyl-1-propanol, and 1-naphthol, which are potential impurities in dapoxetine hydrochloride synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


